Einecs 299-168-8
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Overview
Description
Einecs 299-168-8 is a useful research compound. Its molecular formula is C16H18N2O4 and its molecular weight is 302.32 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Einecs 299-168-8, like many chemical compounds, would undergo various types of chemical reactions such as oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions would depend on the functional groups present in the compound. Major products formed from these reactions would also be determined by the compound’s chemical structure .
Scientific Research Applications
The scientific research applications of Einecs 299-168-8 would span multiple fields, including chemistry, biology, medicine, and industry. In chemistry, it could be used as a reagent or intermediate in various synthetic processes. In biology and medicine, it might be studied for its potential therapeutic effects or biological activity. In industry, it could be used in the production of materials, chemicals, or pharmaceuticals .
Mechanism of Action
The mechanism of action of Einecs 299-168-8 would involve its interaction with specific molecular targets and pathways within biological systems. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the compound’s chemical structure and the biological context in which it is studied .
Comparison with Similar Compounds
Einecs 299-168-8 can be compared with other similar compounds listed in the EINECS inventory. These similar compounds would share structural features or functional groups, but each would have unique properties and applications. The specific list of similar compounds and their comparison would require detailed chemical analysis and data .
Properties
CAS No. |
93857-35-3 |
---|---|
Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
4-amino-2-methylnaphthalen-1-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO.C5H7NO3/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;7-4-2-1-3(6-4)5(8)9/h2-6,13H,12H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI Key |
GGLOONDWKGBEGT-HVDRVSQOSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2C(=C1)N)O.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)N)O.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
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